molecular formula C18H20N4O2S2 B2535084 2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034227-64-8

2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2535084
CAS No.: 2034227-64-8
M. Wt: 388.5
InChI Key: JAXORHLUFHAIDP-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a compound with a complex structure, primarily known for its applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation

    • Starting Materials: : Typically involves benzo[d]thiazole, acetic anhydride, tetrahydro-2H-pyran-2-ylmethanol, and 1H-pyrazole.

    • Reaction Conditions: : The preparation often starts with the formation of intermediate products through a series of condensation reactions.

    • Steps: : The benzo[d]thiazole moiety is activated and subjected to nucleophilic attack by acetic anhydride, followed by coupling with tetrahydro-2H-pyran-2-ylmethanol. This intermediate is then further reacted with 1H-pyrazole under controlled conditions.

  • Industrial Production Methods

    • Scale-Up: : In an industrial setting, the production involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters.

    • Purification: : The final product is typically purified through recrystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: : Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    • Conditions: : Mild to moderate temperatures.

    • Products: : Oxidized derivatives with modified thiazole or pyrazole rings.

  • Reduction

    • Reagents: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

    • Conditions: : Room temperature to moderate heating.

    • Products: : Reduced derivatives, typically impacting the thiazole sulfur or pyrazole nitrogen.

  • Substitution

    • Reagents: : Halogens or other electrophiles.

    • Conditions: : Varying conditions depending on the electrophile.

    • Products: : Substituted derivatives where specific hydrogen atoms are replaced.

Scientific Research Applications

Chemistry

  • Catalysis: : Acts as a ligand in transition metal catalysis, enhancing the efficiency of certain reactions.

  • Material Science: : Incorporated into polymers to impart unique physical properties like increased strength or flexibility.

Biology

  • Biomolecular Probing: : Utilized as a probe in biological assays to study enzyme functions and interactions.

Medicine

  • Drug Development: : Explored for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

  • Disease Research: : Investigated in the context of various diseases for its potential inhibitory effects on certain biochemical pathways.

Industry

  • Agriculture: : Evaluated for use in agrochemicals due to its potential pesticidal properties.

  • Pharmaceuticals: : Used as an intermediate in the synthesis of more complex pharmaceutical compounds.

Mechanism of Action

  • Molecular Targets: : Interacts with specific enzymes or receptors, often inhibiting or modifying their activity.

  • Pathways Involved: : May alter signaling pathways, impacting cellular processes like growth, differentiation, or apoptosis.

Comparison with Similar Compounds

  • Similar Compounds

    • 2-(Benzo[d]thiazol-2-yl)acetamide: Lacks the pyrazole and tetrahydro-2H-pyran-2-yl moieties, resulting in different chemical properties and applications.

    • N-(1H-Pyrazol-4-yl)acetamide: Contains the pyrazole group but lacks the thiazole ring, leading to variations in reactivity and function.

  • Uniqueness

    • The combination of the benzo[d]thiazole and pyrazole rings, along with the tetrahydro-2H-pyran-2-yl group, confers unique properties that differentiate it from other similar compounds. This structural arrangement enhances its potential for diverse applications across multiple scientific domains.

This compound's unique structure and properties make it a fascinating subject for ongoing research and development in various fields.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-17(12-25-18-21-15-6-1-2-7-16(15)26-18)20-13-9-19-22(10-13)11-14-5-3-4-8-24-14/h1-2,6-7,9-10,14H,3-5,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXORHLUFHAIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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